molecular formula C11H21NO B13297441 2-Methyl-6-(oxan-4-yl)piperidine

2-Methyl-6-(oxan-4-yl)piperidine

Cat. No.: B13297441
M. Wt: 183.29 g/mol
InChI Key: DRVNDRDVOBBDLS-UHFFFAOYSA-N
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Description

2-Methyl-6-(oxan-4-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group at the 2-position and an oxan-4-yl group at the 6-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(oxan-4-yl)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of appropriate precursors under specific conditions to form the piperidine ring .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and functionalization reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(oxan-4-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines .

Scientific Research Applications

2-Methyl-6-(oxan-4-yl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure without the methyl and oxan-4-yl substitutions.

    2-Methylpiperidine: Lacks the oxan-4-yl group.

    6-(Oxan-4-yl)piperidine: Lacks the methyl group.

Uniqueness

2-Methyl-6-(oxan-4-yl)piperidine is unique due to the presence of both the methyl and oxan-4-yl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-methyl-6-(oxan-4-yl)piperidine

InChI

InChI=1S/C11H21NO/c1-9-3-2-4-11(12-9)10-5-7-13-8-6-10/h9-12H,2-8H2,1H3

InChI Key

DRVNDRDVOBBDLS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2CCOCC2

Origin of Product

United States

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